Chloro(1,5-cyclooctadiene)rhodium(I) dimer

Air stability Organometallic precursors Catalyst synthesis

Unlike pre-formed Wilkinson's catalyst, [Rh(COD)Cl]₂ is an air-stable, versatile precursor for in situ generation of tailored rhodium(I) catalysts with superior kinetic profiles. The labile 1,5-cyclooctadiene ligands are readily displaced by phosphines, N-heterocyclic carbenes, or chiral ligands, enabling rapid screening of ligand libraries for asymmetric hydrogenation (up to >99% ee), C–H activation, and oxidative coupling. Its ambient storage and shipping stability reduce logistical complexity compared to more air-sensitive alternatives. Select [Rh(COD)Cl]₂ as your strategic starting material for reproducible, high-performance homogeneous catalysis.

Molecular Formula C16H24Cl2Rh2-2
Molecular Weight 493.1 g/mol
CAS No. 12092-47-6
Cat. No. B042853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloro(1,5-cyclooctadiene)rhodium(I) dimer
CAS12092-47-6
Synonyms(1,5-Cyclooctadiene)​Rhodium Chloride Dimer;  (1,5-Cyclooctadiene) Rhodium(I) Chloride Dimer;  (η4-1,5-Cyclooctadiene)​Rhodium Chloride Dimer;  Bis((1,​5-cyclooctadiene)​(Chloro)​Rhodium);  Bis((μ-chloro)​(η4-1,5-Cyclooctadiene)​Rhodium);  Bis(1,5-cyclooc
Molecular FormulaC16H24Cl2Rh2-2
Molecular Weight493.1 g/mol
Structural Identifiers
SMILESC1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Rh].[Rh]
InChIInChI=1S/2C8H12.2ClH.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2/b2*2-1-,8-7-;;;;
InChIKeyPDJQCHVMABBNQW-MIXQCLKLSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloro(1,5-cyclooctadiene)rhodium(I) Dimer (CAS 12092-47-6): Procurement-Specific Properties and Role as a Catalyst Precursor


Chloro(1,5-cyclooctadiene)rhodium(I) dimer, commonly abbreviated as [Rh(COD)Cl]₂ or Rh₂Cl₂(COD)₂, is an organorhodium compound with the formula Rh₂Cl₂(C₈H₁₂)₂. It is a yellow-orange, air-stable solid [1] that serves as a widely used precursor for the synthesis of a diverse range of homogeneous rhodium(I) catalysts [1]. Its stability in air and versatility as a synthon, where the labile 1,5-cyclooctadiene (COD) ligands can be readily displaced by phosphines, N-heterocyclic carbenes, and other donor ligands, makes it a strategic starting material for both academic research and industrial catalyst preparation [2].

Why Rhodium Catalyst Precursors Like [Rh(COD)Cl]₂ Cannot Be Interchanged: The Need for Quantitative Performance Data


Substituting [Rh(COD)Cl]₂ with another rhodium(I) precursor such as Wilkinson's catalyst (RhCl(PPh₃)₃) or [Rh(CO)₂Cl]₂ is not straightforward and can lead to significant differences in catalytic performance, stability, and handling. The kinetic behavior of catalysts formed in situ from [Rh(COD)Cl]₂ versus a pre-formed Wilkinson's complex differs substantially, with a notable temperature-dependent induction period observed for the former [1]. Furthermore, the air-stable nature of [Rh(COD)Cl]₂ provides a practical handling advantage over more air- and moisture-sensitive alternatives, such as [RhCl(cod)]₂ , directly impacting procurement and storage considerations. The specific steric and electronic properties of the COD ligand also influence catalyst activation and selectivity in ways that other precursors do not replicate. The following evidence provides the quantitative differentiation necessary for informed scientific selection.

Quantitative Differentiation of [Rh(COD)Cl]₂: Evidence for Informed Procurement and Catalyst Design


Enhanced Air Stability vs. [RhCl(cod)₂]: A Key Handling and Storage Differentiator

[Rh(COD)Cl]₂ is explicitly described as 'air-stable' in multiple authoritative sources [1][2]. In contrast, the closely related precursor [RhCl(cod)₂] is noted to be 'sensitive to air and moisture' and requires storage under an inert atmosphere . This stark difference in stability directly impacts procurement, handling protocols, and long-term storage viability.

Air stability Organometallic precursors Catalyst synthesis

Thermal Decomposition Profile: Quantitative TGA-DTA Data for [Rh(COD)Cl]₂

Thermal analysis of [Rh(COD)Cl]₂ using thermogravimetric-differential thermal analysis (TG-DTA) reveals a distinct decomposition peak at 225 °C [1]. This quantitative benchmark for thermal stability is critical for assessing the compound's suitability for high-temperature applications or processes involving thermal stress. Such data are often unavailable for other specialized rhodium precursors.

Thermal stability TGA-DTA Material characterization

Crystal Structure and Unit Cell Parameters: Precise Crystallographic Data for [Rh(COD)Cl]₂

Single-crystal X-ray diffraction (XRD) analysis of [Rh(COD)Cl]₂ has determined it crystallizes in a monoclinic system, P2₁/n space group, with precise unit cell parameters: a = 0.72848(4) nm, b = 2.51434(14) nm, c = 0.88794(5) nm, and β = 91.0450(10)° [1]. The structure refinement converged to an R₁ factor of 0.0235, indicating a high-quality model. This level of detailed structural characterization provides a definitive identity and quality benchmark for the material.

Crystallography X-ray diffraction Structural characterization

Strategic Applications of [Rh(COD)Cl]₂: Where Its Unique Properties Deliver Value


Synthesis of Wilkinson-Type and Other Phosphine-Modified Hydrogenation Catalysts

[Rh(COD)Cl]₂ is a premier precursor for synthesizing Wilkinson-type rhodium catalysts and other phosphine-modified complexes [1]. Its air stability simplifies handling during catalyst preparation, while the labile COD ligand facilitates efficient substitution by a wide range of mono- and bidentate phosphines. This application leverages the compound's core property as a versatile and convenient synthon, which is critical for generating libraries of hydrogenation catalysts for fine chemical and pharmaceutical synthesis [1].

In Situ Generation of Rhodium-NHC Complexes for C-H Activation and Cross-Coupling

The [Rh(COD)Cl]₂ framework is widely employed for the in situ generation of rhodium complexes with N-heterocyclic carbene (NHC) ligands, as well as for catalyzing direct C-H activation and oxidative coupling reactions [2][3]. For example, a [{RhCl(cod)}₂]/CCl₃COOH system was shown to effectively catalyze the oxidative coupling of non-chelate-assisted arenes with olefins in air, achieving high yields with special chemo- and regioselectivity [3]. This scenario is best suited for researchers developing novel catalytic methods where the easy displacement of the COD ligand by custom NHCs or other ligands is paramount.

Asymmetric Ring-Opening Reactions with High Enantioselectivity

When combined with a chiral ligand such as (S,S')-(R,R')-C₂-ferriphos, a catalyst generated in situ from [Rh(COD)Cl]₂ mediates the asymmetric ring-opening of N-Boc-azabenzonorbornadienes with amines, achieving up to >99% enantiomeric excess (ee) [4]. This specific application highlights the utility of [Rh(COD)Cl]₂ as a neutral, versatile platform for creating highly enantioselective catalysts, a critical requirement in the synthesis of single-enantiomer pharmaceuticals and agrochemicals.

Technical Documentation Hub

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